molecular formula C9H6BrN5O2S2 B2853069 5-bromo-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiophene-2-sulfonamide CAS No. 1115956-87-0

5-bromo-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiophene-2-sulfonamide

Cat. No.: B2853069
CAS No.: 1115956-87-0
M. Wt: 360.2
InChI Key: PKGWPRRHKUXSBZ-UHFFFAOYSA-N
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Description

5-bromo-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiophene-2-sulfonamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a pyridine ring, and various substituents, including a chlorobenzyl group and an ethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an appropriate electrophile.

    Attachment of the Chlorobenzyl and Ethylphenyl Groups: The chlorobenzyl and ethylphenyl groups can be attached through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-bromo-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiophene-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

5-bromo-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiophene-2-sulfonamide can be compared with other similar compounds, such as:

    N-(2-chlorobenzyl)-1-(4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide: This compound has a methyl group instead of an ethyl group, which may affect its chemical and biological properties.

    N-(2-chlorobenzyl)-1-(4-ethylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylate: This compound has a carboxylate group instead of a carboxamide group, which may influence its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of substituents and its potential for diverse applications in scientific research.

Properties

IUPAC Name

5-bromo-N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN5O2S2/c10-6-1-4-9(18-6)19(16,17)14-7-2-3-8-12-11-5-15(8)13-7/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGWPRRHKUXSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2N=C1NS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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